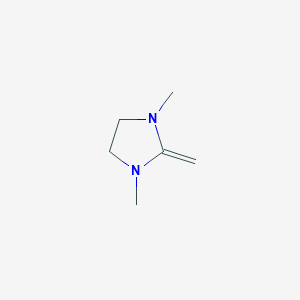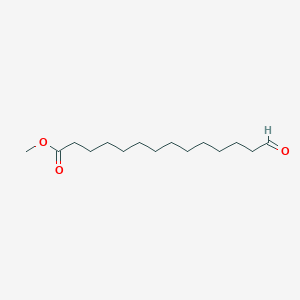
Methyl 14-oxotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-oxotetradecanoate is an organic compound with the molecular formula C15H28O3 It is a methyl ester derivative of tetradecanoic acid, featuring a ketone functional group at the 14th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 14-oxotetradecanoate can be synthesized through the radical addition of methyl 10-undecenoate to acrolein. The terminal oxo group is protected as an acetal, and the ester group is treated with the anion of dimethyl methylphosphonate to yield 2-(15-dimethoxyphosphynil-14-oxo-pentadecane)-1,3-dioxolane . This intermediate is then subjected to further reactions to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 14-oxotetradecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 14-oxotetradecanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical synthesis pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the ketone functional group.
Methyl 3-oxotetradecanoate: Similar but with the ketone group at the 3rd carbon position
Uniqueness
Methyl 14-oxotetradecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
70219-57-7 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
methyl 14-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h14H,2-13H2,1H3 |
InChI Key |
SDRQPLWGWWJJBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


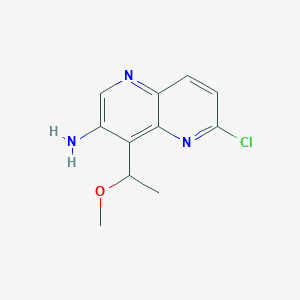
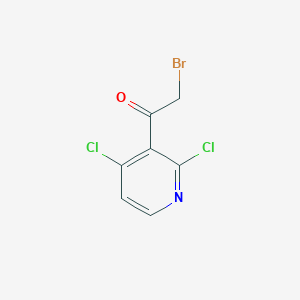
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
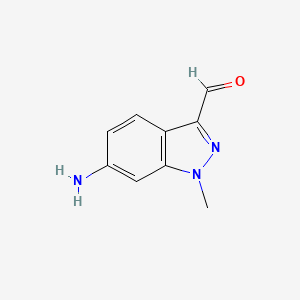
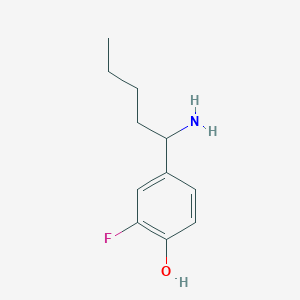
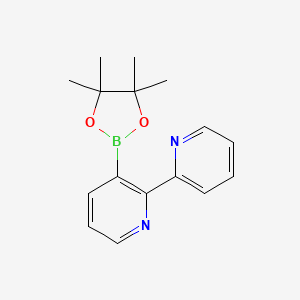
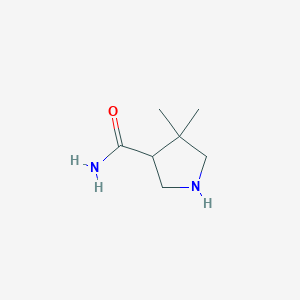
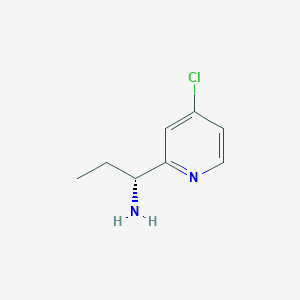
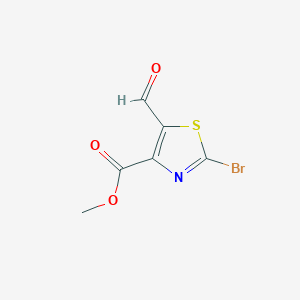
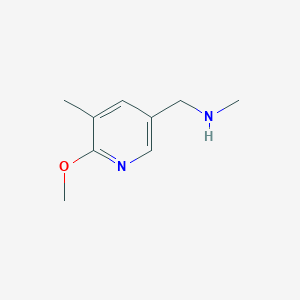
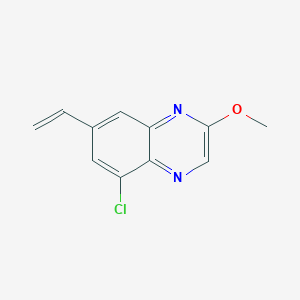
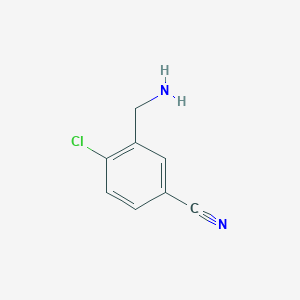
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
